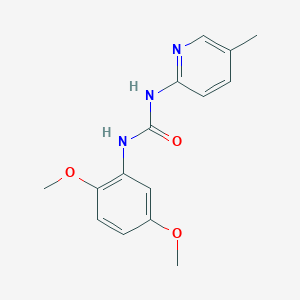![molecular formula C13H9Cl2N3OS B5888759 2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-1B, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide class of chemicals and is widely used in various fields of research. The purpose of
Aplicaciones Científicas De Investigación
BP-1B has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of sulfhydryl-containing proteins and enzymes. Additionally, BP-1B has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
BP-1B acts as a sulfhydryl-specific fluorescent probe by reacting with sulfhydryl-containing proteins and enzymes. It forms a covalent bond with the sulfhydryl group, resulting in a fluorescent product. The mechanism of action of BP-1B in the development of new drugs involves the inhibition of specific enzymes involved in disease progression.
Biochemical and Physiological Effects:
BP-1B has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the progression of cancer and neurodegenerative diseases. Additionally, BP-1B has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-1B has several advantages for use in lab experiments. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes, making it a valuable tool for the detection and analysis of these molecules. Additionally, BP-1B is relatively easy to synthesize and has a long shelf life. However, one limitation of BP-1B is that it may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of BP-1B in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. BP-1B has been shown to inhibit the activity of specific enzymes involved in the progression of these diseases, making it a promising candidate for drug development. Additionally, BP-1B may be useful in the development of new diagnostic tools for the detection of sulfhydryl-containing proteins and enzymes in various diseases. Finally, further studies are needed to determine the potential toxicity of BP-1B and its suitability for use in vivo.
Conclusion:
In conclusion, BP-1B is a valuable tool for scientific research due to its unique properties. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes and has potential applications in the development of new drugs and diagnostic tools. While there are limitations to its use, further research is needed to fully understand the potential of BP-1B in scientific research.
Métodos De Síntesis
BP-1B can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopyridine-2-carbothioamide in the presence of a base. The reaction yields BP-1B as a white crystalline solid with a high degree of purity.
Propiedades
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIAQBNGXJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)

